molecular formula C16H18N4O3 B4735762 ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

Cat. No.: B4735762
M. Wt: 314.34 g/mol
InChI Key: CGGPOSVKMHPGGN-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a heterocyclic compound featuring a pyrazole core substituted with a benzimidazole moiety, a hydroxy group at position 5, a methyl group at position 3, and a propanoate ester at position 2.

Properties

IUPAC Name

ethyl 3-[2-(1H-benzimidazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-3-23-14(21)9-8-11-10(2)19-20(15(11)22)16-17-12-6-4-5-7-13(12)18-16/h4-7,19H,3,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGPOSVKMHPGGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(NN(C1=O)C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring, followed by the construction of the pyrazole ring. The final step includes the esterification of the propanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The benzimidazole ring can be reduced under specific conditions.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced benzimidazole derivative.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Heterocyclic Attachments

  • Benzimidazole vs. Benzothiazole: The target compound’s benzimidazole group differs from benzothiazole-containing analogs like 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile ().
  • Pyran vs. Pyrazole: Compounds such as 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () replace pyrazole with pyran rings. Pyran derivatives exhibit distinct electronic properties due to their oxygen atom, which may reduce metabolic stability compared to pyrazole-based structures .

Functional Group Variations

  • Ester Groups: The propanoate ester in the target compound contrasts with ethyl cyanoacetate-derived esters (e.g., ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate, ). Longer alkyl chains (propanoate vs. acetate) may enhance lipophilicity, affecting membrane permeability .
  • Hydroxy vs. Carbamoyl Groups: The 5-hydroxy substituent in the target compound differs from the carbamoyl group in Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (). Hydroxy groups can increase acidity (pKa ~10), influencing solubility and hydrogen-bonding interactions compared to carbamoyl’s neutral polarity .

Biological Activity

Ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This structure includes a benzimidazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. For instance, compounds with modifications at the 2-position of the indole nucleus showed excellent inhibitory activity against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Benzimidazole derivatives have also been investigated for their antiviral potential. Specifically, compounds similar to this compound have shown inhibitory effects on the helicase activity of viruses such as Hepatitis C Virus (HCV) . The mechanism often involves the disruption of viral replication processes.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound in this regard warrants further investigation.

Structure-Activity Relationships (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. For instance, the presence of hydroxyl groups and their position on the pyrazole ring can significantly enhance or diminish activity against specific targets .

Modification Effect on Activity
Hydroxyl group at 5-positionIncreased antiviral activity against HCV
Methyl substitution at 3-positionEnhanced antimicrobial properties
Alkyl chain lengthOptimal length correlates with increased potency

Case Studies

  • Antiviral Study : A recent study demonstrated that a series of benzimidazole analogs exhibited potent inhibition of HCV helicase with IC50 values around 6.5 µM when tested in vitro .
  • Antimicrobial Evaluation : In another investigation, several benzimidazole derivatives were synthesized and tested against common bacterial strains, showing promising results comparable to established antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate
Reactant of Route 2
ethyl 3-[1-(1H-benzimidazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]propanoate

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